2-(4-(Azetidin-3-yl)piperazin-1-yl)pyrimidine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

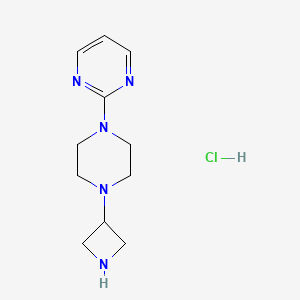

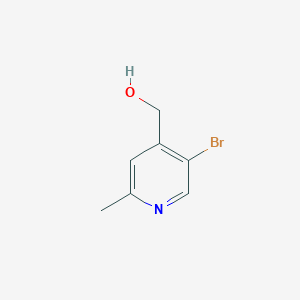

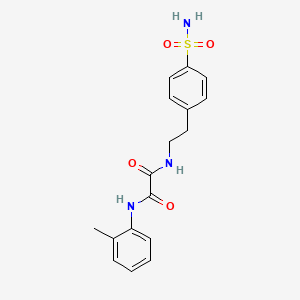

2-(4-(Azetidin-3-yl)piperazin-1-yl)pyrimidine hydrochloride is a compound with the molecular formula C11H18ClN5 . It is a piperazine-based derivative .

Molecular Structure Analysis

The molecular structure of 2-(4-(Azetidin-3-yl)piperazin-1-yl)pyrimidine hydrochloride consists of a pyrimidine ring attached to a piperazine ring, which is further attached to an azetidine ring . The compound has a molecular weight of 255.75 Da .Physical And Chemical Properties Analysis

2-(4-(Azetidin-3-yl)piperazin-1-yl)pyrimidine hydrochloride is a solid at room temperature . The compound should be stored in a dry place at room temperature .Applications De Recherche Scientifique

Metabolism and Pharmacokinetics

- Metabolism in Rat, Dog, and Human: The compound closely related to 2-(4-(Azetidin-3-yl)piperazin-1-yl)pyrimidine hydrochloride, known as PF-00734200, showed differences in metabolism and excretion across species. It was used as a treatment for type 2 diabetes and had different recovery rates in rats, dogs, and humans. The primary route of metabolism involved hydroxylation at the pyrimidine ring, suggesting its elimination through both metabolism and renal clearance (Sharma et al., 2012).

Antiproliferative Activity

- In Vitro Antiproliferative Activity: A series of compounds including 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives were synthesized and evaluated for their antiproliferative effects against human cancer cell lines. Some derivatives showed significant activity, highlighting their potential as anticancer agents (Mallesha et al., 2012).

Antimicrobial and Antitubercular Activities

- Synthesis and Antimicrobial Activity: The compound 2-(substituted phenyl)-2-oxoethyl 4-(pyrimidin-2-yl)piperazin-1-carbodithiodate and its derivatives exhibited high antimicrobial activity. These findings suggest their potential use in the development of new antimicrobial agents (Yurttaş et al., 2016).

- Antitubercular Activities: A series of pyrimidine-azetidinone analogues were synthesized and tested for in vitro antimicrobial and antitubercular activities. These compounds showed promising results against various bacterial and fungal strains, and against mycobacterium tuberculosis (Chandrashekaraiah et al., 2014).

Inhibitor Development

- Monoamine Oxidase (MAO) Inhibitors: A new series of pyrimidine derivatives were synthesized and screened for their MAO inhibitory activity, demonstrating potential as selective MAO-A inhibitors. This highlights their possible use in treating diseases related to the monoamine system (Kaya et al., 2017).

Drug Development and Synthesis

- Synthesis for Anticancer Activity: Compounds containing pyrimidine derivatives were synthesized and evaluated for their anticancer activities. Some compounds showed strong antitumor activities, indicating their potential in cancer treatment (Ghule et al., 2013).

- Tyrosine Kinase Inhibitor Synthesis: The compound PD0205520, labeled in the pyrimidine ring, was investigated as an inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR), a critical target in cancer therapy (Zhang et al., 2005).

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

Propriétés

IUPAC Name |

2-[4-(azetidin-3-yl)piperazin-1-yl]pyrimidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N5.ClH/c1-2-13-11(14-3-1)16-6-4-15(5-7-16)10-8-12-9-10;/h1-3,10,12H,4-9H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKMBMZPZZNYRTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2CNC2)C3=NC=CC=N3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(Azetidin-3-yl)piperazin-1-yl)pyrimidine hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

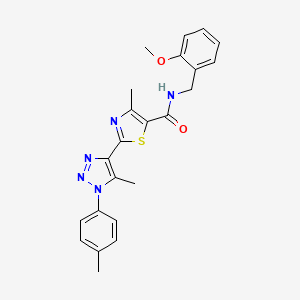

![7-(2,3-Dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3011880.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)cinnamamide hydrochloride](/img/structure/B3011883.png)

![5-chloro-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-methoxybenzamide](/img/structure/B3011885.png)